molecular formula C18H17FN2O2S B2905500 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219903-16-8

3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2905500
CAS No.: 1219903-16-8
M. Wt: 344.4
InChI Key: UHTFFIMCEDEUGC-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a urea derivative featuring three distinct aromatic substituents:

  • A 4-fluorobenzyl group at the 3-position of the urea core.
  • Furan-2-ylmethyl and thiophen-3-ylmethyl groups at the 1-position.

Urea derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c19-16-5-3-14(4-6-16)10-20-18(22)21(11-15-7-9-24-13-15)12-17-2-1-8-23-17/h1-9,13H,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTFFIMCEDEUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

a. 3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)urea (C₁₅H₁₇ClN₂O₂S)
  • Key Differences :
    • Replaces the 4-fluorobenzyl group with a 2-chloro-4-methylphenyl substituent.
    • Includes a 2-hydroxyethyl group instead of furan-2-ylmethyl .
  • The hydroxyl group introduces polarity, which could alter solubility and pharmacokinetics.
b. 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (C₁₂H₁₁ClN₂OS)
  • Key Differences :
    • Thiourea core (C=S) instead of urea (C=O).
    • Lacks the thiophen-3-ylmethyl group.
  • Implications :
    • Thioureas generally exhibit stronger hydrogen-bonding capacity but lower metabolic stability than ureas.
    • The absence of thiophen-3-ylmethyl may reduce π-π stacking interactions with biological targets.

Fluorinated Aromatic Derivatives

a. 1-(4-Fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin (C₁₉H₁₈ClFN₃OS)
  • Key Differences: Thiohydantoin core (five-membered ring with S and N atoms) instead of urea. Contains a 4-dimethylamino-3-chlorophenyl substituent.
  • Implications: Thiohydantoins are known for anti-parasitic activity (e.g., against Trypanosoma brucei), suggesting that fluorobenzyl groups may enhance binding to parasitic enzymes. The urea analog’s lack of a rigid heterocyclic core may confer conformational flexibility for diverse target interactions.
b. 4-(3-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide (C₁₅H₁₁FN₄OS)
  • Key Differences: Thiosemicarbazide backbone with a fluorophenyl group. Incorporates an indolinone moiety.
  • Implications: The indolinone moiety enables π-stacking and planar interactions, which are absent in the target urea compound. Fluorine at the 3-position (vs. 4-position in the target compound) may alter electronic effects on aromatic reactivity.

Urea Derivatives with Varied Substituents

a. 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (C₁₈H₁₇N₃O₂S)
  • Key Differences :
    • Features a tetrahydrobenzo[b]thiophene group and benzoyl substituent.
    • Includes a hydrazone linkage.
  • Hydrazone groups may confer chelation properties, unlike the target compound’s simpler urea core.

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